

Technical Guide: Boc-L-Dab(Fmoc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

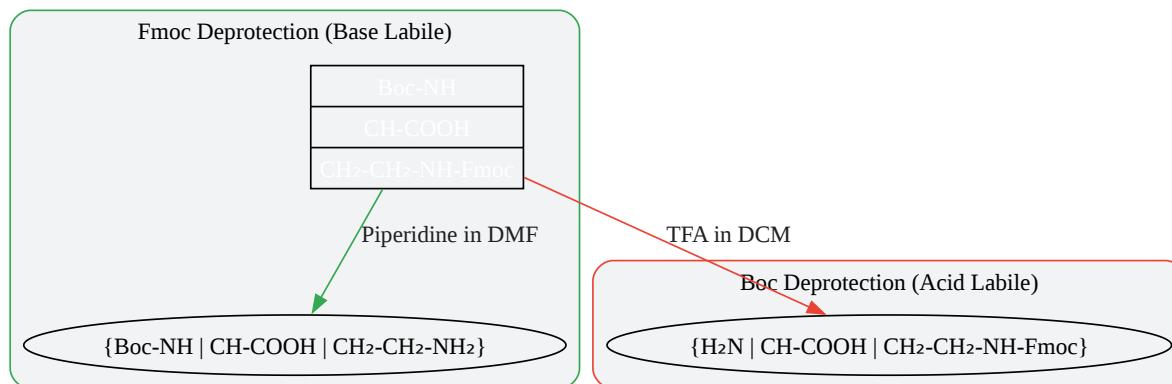
Compound Name: *Boc-Dab(Fmoc)-OH*

Cat. No.: *B557120*

[Get Quote](#)

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of $\text{Na-Boc-Ny-Fmoc-L-2,4-diaminobutyric acid}$ (Boc-L-Dab(Fmoc)-OH). This reagent is a cornerstone in solid-phase peptide synthesis (SPPS) for the introduction of a diaminobutyric acid residue with orthogonal protection, allowing for selective chemical modifications.

Core Compound Data


Quantitative data for Boc-L-Dab(Fmoc)-OH is summarized in the table below. This information is critical for reaction planning, stoichiometric calculations, and ensuring the purity of the final peptide product.

Parameter	Value	Reference
CAS Number	117106-21-5	[1] [2] [3]
Molecular Formula	$\text{C}_{24}\text{H}_{28}\text{N}_2\text{O}_6$	[1] [2] [3]
Molecular Weight	440.49 g/mol	[1] [2] [3]
Purity (by HPLC)	$\geq 98.0\%$	[1] [3]
Appearance	White to off-white powder	[1] [4]
Solubility	Soluble in DMF and DCM	[4]
Storage Temperature	2-8°C	[5]

Note: The D-isomer, Boc-D-Dab(Fmoc)-OH, is also commercially available with CAS numbers including 114360-56-4 and 131570-57-5.[6][7]

Orthogonal Protection Strategy

The principal advantage of Boc-L-Dab(Fmoc)-OH lies in its orthogonal protection scheme. The α -amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the γ -amino group of the side chain is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This allows for the selective deprotection of either group under distinct chemical conditions, enabling site-specific modifications such as chain elongation, branching, or conjugation.

[Click to download full resolution via product page](#)

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving Boc-L-Dab(Fmoc)-OH in the context of Fmoc-based solid-phase peptide synthesis.

Coupling of Boc-L-Dab(Fmoc)-OH to a Resin-Bound Peptide

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and the N-terminal Fmoc group of the preceding amino acid on the resin has been removed.

Materials:

- Peptide-resin with a free N-terminal amine
- Boc-L-Dab(Fmoc)-OH
- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)
- Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

- Swell the peptide-resin in DMF for 30 minutes.
- In a separate vessel, pre-activate the Boc-L-Dab(Fmoc)-OH. Dissolve 3 equivalents of Boc-L-Dab(Fmoc)-OH, 2.9 equivalents of the coupling reagent, and 6 equivalents of DIPEA in DMF.
- Allow the activation mixture to stand for 5-10 minutes.
- Drain the DMF from the swollen resin.
- Add the activation mixture to the resin.
- Agitate the reaction vessel for 2-4 hours at room temperature.
- Perform a Kaiser test to confirm the completion of the coupling reaction (absence of a primary amine).
- Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents.

Selective Deprotection of the γ -Amino (Fmoc) Group

This procedure is performed when a modification on the side chain of the Dab residue is desired.

Materials:

- Peptide-resin with incorporated Boc-L-Dab(Fmoc)-OH
- Deprotection solution: 20% piperidine in DMF (v/v)
- DMF

Procedure:

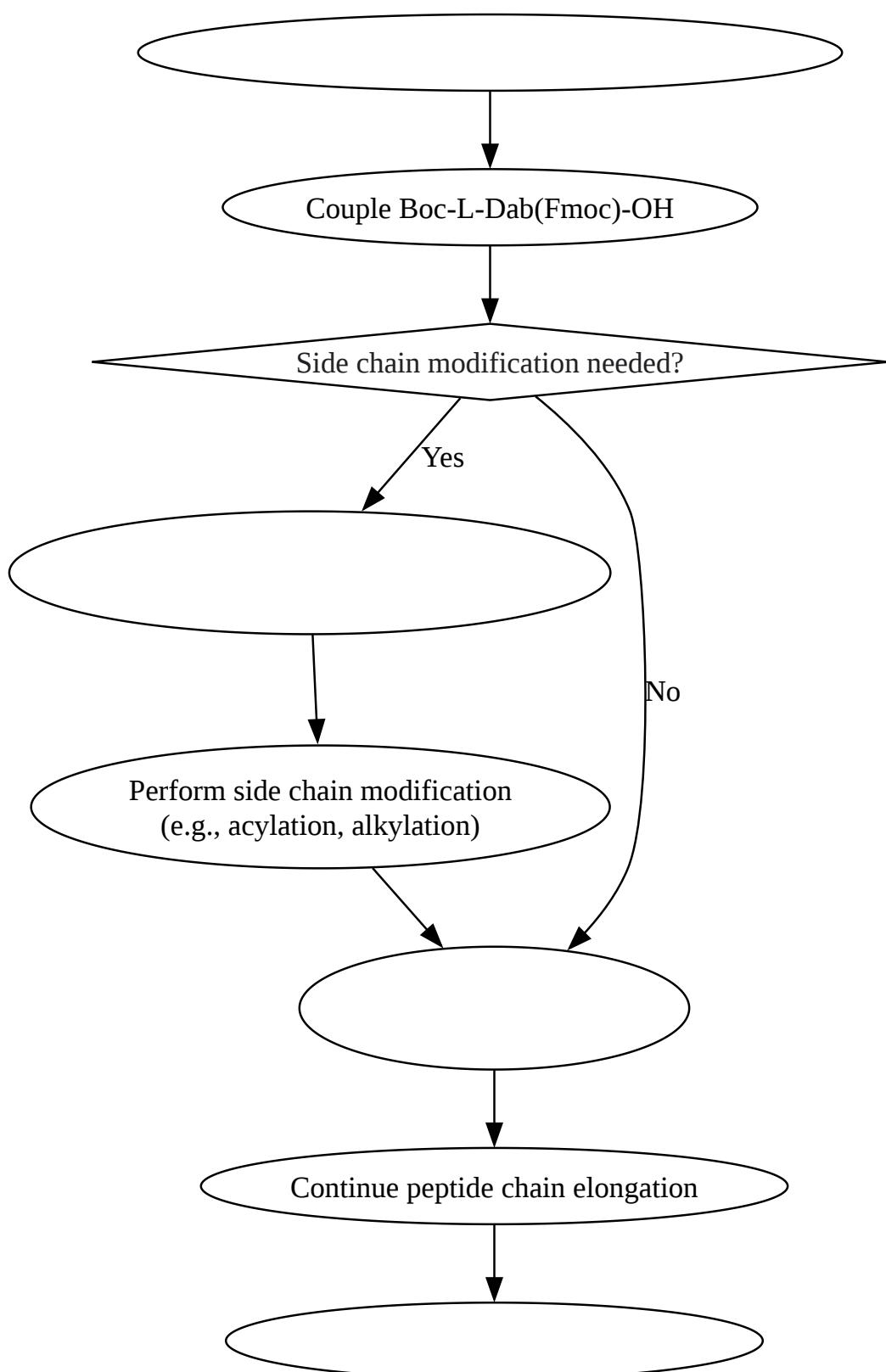
- Wash the peptide-resin with DMF (3x).
- Add the 20% piperidine in DMF solution to the resin.
- Agitate for 3 minutes, then drain the solution.^[8]
- Add a fresh portion of the 20% piperidine in DMF solution.^[8]
- Agitate for an additional 10-15 minutes.^[8]
- Drain the deprotection solution.
- Wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct. The resin now has a free γ -amino group on the Dab side chain, ready for subsequent functionalization.

Selective Deprotection of the α -Amino (Boc) Group

This procedure is part of the standard elongation of the peptide chain after the incorporation of Boc-L-Dab(Fmoc)-OH.

Materials:

- Peptide-resin with incorporated Boc-L-Dab(Fmoc)-OH
- Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in DCM (v/v)


- DCM
- Neutralization solution: 5% DIPEA in DCM (v/v)

Procedure:

- Wash the peptide-resin with DCM (3x).
- Add the TFA/DCM solution to the resin.
- Agitate for 2-3 minutes, then drain.
- Add a fresh portion of the TFA/DCM solution.
- Agitate for 20-30 minutes.
- Drain the deprotection solution.
- Wash the resin with DCM (3x).
- Neutralize the resulting trifluoroacetate salt by washing with the 5% DIPEA in DCM solution (3x, 2 minutes each).
- Wash the resin with DCM (3x) and then DMF (3x) to prepare for the next coupling step.

Logical Workflow for Synthesis and Modification

The utility of Boc-L-Dab(Fmoc)-OH is best illustrated by a logical workflow that outlines the decision-making process during peptide synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boc-Dab(Fmoc)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. nbinno.com [nbino.com]
- 5. Fmoc-Dab(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- To cite this document: BenchChem. [Technical Guide: Boc-L-Dab(Fmoc)-OH in Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b557120#boc-dab-fmoc-oh-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com